Methyl 4-amino-3-(benzylamino)benzoate
Description
Methyl 4-amino-3-(benzylamino)benzoate is a benzoic acid derivative featuring a methyl ester group, an amino substituent at the para position (C4), and a benzylamino group at the meta position (C3) on the aromatic ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that can influence solubility, bioavailability, and biological activity.
Properties
IUPAC Name |
methyl 4-amino-3-(benzylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)12-7-8-13(16)14(9-12)17-10-11-5-3-2-4-6-11/h2-9,17H,10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYQFTHDHPWCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(benzylamino)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Benzylation: The amino group is further reacted with benzyl chloride in the presence of a base to introduce the benzylamino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(benzylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully reduced amines.
Substitution: The amino and benzylamino groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Therapeutic Potential :
- Preliminary studies indicate that methyl 4-amino-3-(benzylamino)benzoate exhibits anti-inflammatory and antimicrobial properties. These biological activities suggest its potential as a therapeutic agent in treating various conditions, though further research is necessary to elucidate the exact mechanisms of action.
- The compound has shown promising interactions with biological targets, suggesting it can modulate the activity of enzymes and receptors through hydrogen bonding and other interactions.
-
Anticancer Activity :
- Research into structural analogs of this compound has revealed significant cytotoxicity against cancer cell lines. For instance, compounds containing similar functional groups have been evaluated for their inhibitory effects on receptor tyrosine kinases, which are critical in cancer progression .
- In studies, certain derivatives demonstrated potent inhibition against key kinases such as EGFR and HER-2, indicating that this compound could serve as a lead compound for developing anticancer therapies .
Organic Synthesis Applications
-
Synthesis of Pharmaceutical Intermediates :
- This compound can be utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical transformations makes it valuable in drug development processes .
- The compound can be synthesized through several methods, including catalytic hydrogenation and reductive amination, which facilitate the introduction of various functional groups necessary for creating complex molecules .
- Dye Intermediate :
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Methyl 4-amino-3-(benzylamino)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position Variations
Positional isomers of the target compound, such as Methyl 3-amino-4-(benzylamino)benzoate (CAS 68502-22-7), highlight the importance of substituent arrangement. In this isomer, the amino and benzylamino groups are swapped (C3 vs. C4). For example, para-substituted amino groups often enhance resonance stabilization, which may improve stability compared to meta-substituted analogs .
Table 1: Positional Isomers and Their Properties
Substituent Type Variations
Replacing the benzylamino group with oxygen-containing substituents significantly alters reactivity and solubility:
- Methyl 4-amino-3-(benzyloxy)benzoate (CAS 475215-88-4): The benzyloxy group (C3-OBn) replaces the benzylamino moiety, reducing hydrogen-bonding capacity. This substitution likely increases lipophilicity, which could enhance membrane permeability but reduce solubility in polar solvents .
Table 2: Impact of Substituent Type on Properties
Ester Group Variations
Changing the ester group from methyl to ethyl or other alkyl chains modifies pharmacokinetic properties:
- Methyl 4-amino-3-(phenylamino)benzoate (CAS 1426958-51-1): The phenylamino group (vs. benzylamino) reduces steric bulk, possibly enhancing solubility but decreasing target affinity .
Biological Activity
Methyl 4-amino-3-(benzylamino)benzoate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article examines its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by the presence of a methyl ester group, an amino group, and a benzylamino moiety. Its chemical structure allows for diverse interactions with biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 5.64 |
| Staphylococcus aureus | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
These results suggest that the compound has promising potential as an antimicrobial agent, particularly against E. coli and B. subtilis .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines. The compound was tested against several receptor tyrosine kinases (RTKs), which are critical in cancer progression:
| Receptor Tyrosine Kinase | Inhibition (%) at 10 nM |
|---|---|
| EGFR | 91% |
| HER-2 | 85% |
| PDGFRα | 78% |
| KDR | 82% |
The high inhibition rates against these kinases indicate that this compound could serve as a lead compound for developing targeted cancer therapies .
The mechanism by which this compound exerts its biological effects involves modulation of enzyme activity and interaction with cellular pathways. Studies have shown that the compound can influence signal transduction pathways related to cell growth and apoptosis, making it a candidate for further drug development .
Case Studies
- Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of various derivatives of this compound, demonstrating enhanced activity with specific substitutions on the benzyl group.
- Anticancer Research : In a series of experiments involving cancer cell lines, this compound derivatives showed significant cytotoxicity, particularly in hematological malignancies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
